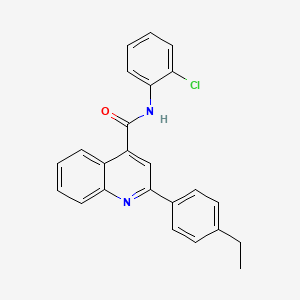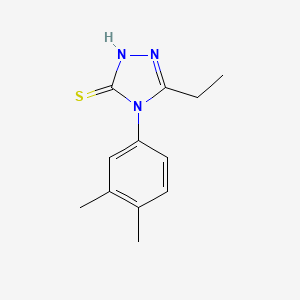
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as DMET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMET is a thiol-containing triazole compound that has been extensively studied for its potential use in various fields such as pharmaceuticals, agriculture, and material science.
Mécanisme D'action
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol exerts its biological activities through various mechanisms. In antifungal and antibacterial activities, this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis. In anticancer activities, this compound induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways. In neuroprotective activities, this compound acts by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy. In animal studies, this compound has been shown to have a neuroprotective effect in Alzheimer's disease and reduce oxidative stress in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and exhibits potent biological activities. However, this compound also has some limitations. It is unstable in acidic and basic conditions and requires careful handling. This compound also has low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for 4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol research. In pharmaceuticals, this compound can be further developed as a potential drug candidate for various diseases, including cancer and Alzheimer's disease. In agriculture, this compound can be explored as a potential candidate for crop protection against viral and fungal infections. In material science, this compound can be used as a ligand in the synthesis of new metal complexes with promising catalytic properties. Further studies are also needed to explore the mechanism of action and potential side effects of this compound.
Conclusion
In conclusion, this compound is a thiol-containing triazole compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential use in various fields such as pharmaceuticals, agriculture, and material science. This compound exhibits potent antifungal, antibacterial, anticancer, and neuroprotective activities, making it a promising candidate for drug development. Further studies are needed to explore the mechanism of action and potential side effects of this compound.
Applications De Recherche Scientifique
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in various fields. In pharmaceuticals, this compound has been found to exhibit potent antifungal, antibacterial, and anticancer activities. This compound has also been shown to have a neuroprotective effect in Alzheimer's disease, making it a promising candidate for drug development. In agriculture, this compound has been found to have antiviral and antifungal activities, making it a potential candidate for crop protection. In material science, this compound has been used as a ligand in the synthesis of metal complexes, which have shown promising catalytic properties.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-11-13-14-12(16)15(11)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWDQCDDDMVCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4690910.png)
![2,2,3,3,4,4,4-heptafluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4690920.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4690921.png)
![2-(4-ethoxyphenyl)-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4690928.png)
![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)
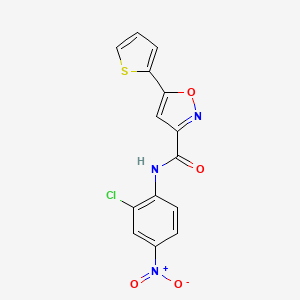
![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)
![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)

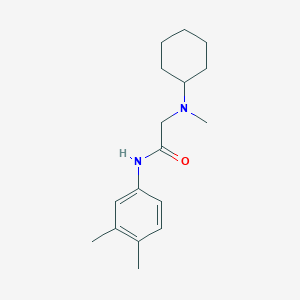
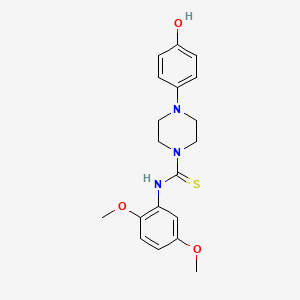
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B4690988.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
